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Compound of Interest

Compound Name: 3-Oxo Citalopram

Cat. No.: B195629 Get Quote

For researchers, scientists, and drug development professionals, understanding the stability of

a pharmaceutical compound like citalopram and its potential impurities is paramount for

ensuring drug safety, efficacy, and quality. This guide provides a comparative analysis of the

stability of citalopram and its known impurities under various stress conditions, supported by

experimental data and detailed methodologies.

Citalopram, a selective serotonin reuptake inhibitor (SSRI), is susceptible to degradation under

specific environmental pressures, leading to the formation of various impurities. Forced

degradation studies are essential to identify these potential degradants and to develop stability-

indicating analytical methods. This report synthesizes findings from multiple studies to offer a

comprehensive overview of citalopram's degradation profile.

Comparative Stability Data
The stability of citalopram hydrobromide has been extensively studied under acidic, alkaline,

oxidative, thermal, and photolytic stress conditions. The following table summarizes the

percentage of degradation observed in various studies.
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Stress
Condition

Reagent/Para
meters

Duration
Degradation of
Citalopram (%)

Reference

Acid Hydrolysis 1 N HCl - 17.45 [1]

0.1 M HCl 8 hours 13.22 [1]

Alkaline

Hydrolysis
1 N NaOH - 33.7 [1]

0.1 M NaOH 0.5 hours 98.99 [2]

0.1 M NaOH 4 hours 31.2 [1]

Oxidative

Degradation
3% H₂O₂ - 26.75 [1]

30% H₂O₂ 24 hours 22.74 [1]

Thermal

Degradation
60°C 48 hours 0.15 - 0.64 [1]

Photolytic

Degradation
UV Light 72 hours 0.21 - 0.44 [1][3]

Simulated

Sunlight (pH 9)
65 days (half-life) 50 [4]

Simulated

Sunlight (pH 5

and 7)

30 days < 0.5 [4]

Key Degradation Products and Pathways
Forced degradation studies have identified several key impurities and degradation products of

citalopram.[2] Under hydrolytic conditions, particularly in an alkaline medium, citalopram

carboxamide (Impurity A) is a major degradation product.[2] In fact, in 0.1 M NaOH at 85°C,

citalopram degraded almost completely to this carboxamide derivative within 30 minutes.[2]

Another product formed under hydrolytic conditions is 3-hydroxycitalopram N-oxide.[2]
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Photolytic degradation leads to the formation of other impurities, including citalopram N-oxide.

[2][4] One study identified N-desmethylcitalopram as a major photoproduct and citalopram N-

oxide as a minor one.[4] It is noteworthy that citalopram demonstrates relative stability under

thermal and photolytic conditions compared to hydrolytic and oxidative stress.[1][3] The solid-

state of the drug has been shown to be stable to heat and light.[2]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of stability studies. The

following protocols are based on methods described in the cited literature.[1][2][5][6]

Forced Degradation Workflow

Sample Preparation

Stress Conditions

Citalopram API or Formulation

Acid Hydrolysis
(e.g., 1N HCl, heat)
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(e.g., 3% H2O2, ambient)

Thermal Degradation
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Caption: General workflow for forced degradation studies of citalopram.

Acid Hydrolysis
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A solution of citalopram is prepared in a suitable solvent (e.g., methanol or water).

An equal volume of an acid, typically 1 N or 0.1 M hydrochloric acid (HCl), is added.

The mixture is then refluxed or kept at a specific temperature (e.g., 85°C) for a defined

period (e.g., 8 hours).[2]

After the stress period, the solution is cooled to room temperature and neutralized with an

equivalent concentration of a base (e.g., sodium hydroxide).

The final volume is adjusted with the mobile phase, and the sample is subjected to analysis.

Alkaline Hydrolysis
A solution of citalopram is prepared.

An equal volume of a base, such as 0.1 M or 1 N sodium hydroxide (NaOH), is added.

The mixture is heated (e.g., at 85°C) or kept at room temperature for a specified time (e.g.,

30 minutes to 4 hours).[2]

Following the stress period, the solution is cooled and neutralized with an equivalent

concentration of an acid (e.g., hydrochloric acid).

The sample is then diluted to the target concentration for analysis.

Oxidative Degradation
A solution of citalopram is treated with a solution of hydrogen peroxide (H₂O₂), typically at a

concentration of 3% or 30%.[1]

The mixture is kept at room temperature for a period of up to 24 hours.[1]

The sample is then diluted as required for analysis.

Thermal Degradation
For solid-state studies, the citalopram active pharmaceutical ingredient (API) is placed in a

petri dish and exposed to a specific temperature (e.g., 60°C) in a hot air oven for a set
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duration (e.g., 48 hours).[1]

For solution-state studies, a solution of citalopram is heated at a controlled temperature.

After exposure, the sample is dissolved or diluted appropriately for analysis.

Photolytic Degradation
A solution of citalopram is exposed to ultraviolet (UV) light in a photostability chamber for a

defined period (e.g., 72 hours).[1][3]

Alternatively, for simulating sunlight, samples are exposed to fluorescent lamps in a growth

chamber.[4]

A control sample is kept in the dark to differentiate between photolytic and other forms of

degradation.

The exposed sample is then analyzed.

Analytical Methodology
The primary analytical technique for assessing the stability of citalopram and quantifying its

impurities is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[2][5][6]

RP-HPLC Analysis Workflow
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Caption: Typical workflow for the RP-HPLC analysis of citalopram and its impurities.

A typical HPLC method involves:

Column: A C18 or C8 column is commonly used for separation.[1][2]

Mobile Phase: A mixture of an organic solvent like acetonitrile and an aqueous buffer (e.g.,

phosphate or ammonium acetate buffer) is employed.[2][6] The pH of the buffer is a critical

parameter for achieving optimal separation.
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Detection: A UV or photodiode array (PDA) detector is used, with the detection wavelength

typically set around 239 nm.[1][3]

Flow Rate: The flow rate is generally maintained around 1.0 to 1.5 mL/min.[1][6]

These methods are validated for parameters such as specificity, linearity, accuracy, precision,

and robustness to ensure they are stability-indicating, meaning they can effectively separate

the parent drug from its degradation products.[5][6]

In conclusion, citalopram is most susceptible to degradation under alkaline and oxidative

conditions, with significant hydrolysis also occurring in acidic environments. It exhibits greater

stability under thermal and photolytic stress. The primary degradation products include

citalopram carboxamide and citalopram N-oxide, among others. A validated stability-indicating

RP-HPLC method is essential for the accurate monitoring of citalopram and its impurities in

pharmaceutical products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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